molecular formula C13H11ClN2O B2607789 4-amino-2-chloro-N-phenylbenzamide CAS No. 179687-09-3

4-amino-2-chloro-N-phenylbenzamide

Cat. No.: B2607789
CAS No.: 179687-09-3
M. Wt: 246.69
InChI Key: PGIPGIJGCWPBEI-UHFFFAOYSA-N
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Description

4-amino-2-chloro-N-phenylbenzamide is an organic compound with the molecular formula C13H11ClN2O. It is a crystalline solid, typically appearing as a light yellow to brown powder. This compound is known for its stability and solubility in certain organic solvents like dimethyl sulfoxide and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-phenylbenzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with aniline in the presence of a coupling agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-2-chloro-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain cancers.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-phenylbenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-chloro-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and chloro groups allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-amino-2-chloro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-12-8-9(15)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIPGIJGCWPBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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